3-Ethyl-6-methylnonane

Description

BenchChem offers high-quality 3-Ethyl-6-methylnonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-6-methylnonane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62184-48-9 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3-ethyl-6-methylnonane |

InChI |

InChI=1S/C12H26/c1-5-8-11(4)9-10-12(6-2)7-3/h11-12H,5-10H2,1-4H3 |

InChI Key |

HYIBWPIYSSTZLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CCC(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-6-methylnonane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of the branched alkane, 3-Ethyl-6-methylnonane. Due to a lack of extensive experimental data for this specific isomer, this document leverages computed data and comparative analysis with related compounds to offer valuable insights for research and development applications.

Chemical Structure and Identification

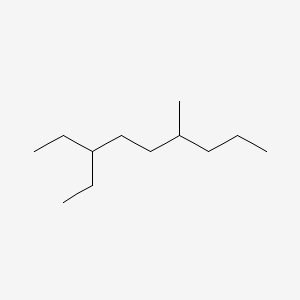

3-Ethyl-6-methylnonane is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1] Its structure consists of a nine-carbon nonane (B91170) backbone with an ethyl group at the third carbon and a methyl group at the sixth carbon.

Key Identifiers:

-

IUPAC Name: 3-ethyl-6-methylnonane[1]

-

Molecular Formula: C₁₂H₂₆[1]

-

SMILES: CCCC(C)CCC(CC)CC[1]

-

InChI Key: HYIBWPIYSSTZLB-UHFFFAOYSA-N[1]

-

CAS Number: 62184-48-9[1]

Below is a diagram illustrating the chemical structure of 3-Ethyl-6-methylnonane.

Caption: 2D Chemical Structure of 3-Ethyl-6-methylnonane.

Physicochemical Properties

| Property | 3-Ethyl-6-methylnonane (Computed) | n-Dodecane (Experimental) |

| Molecular Weight | 170.33 g/mol [1] | 170.33 g/mol |

| Boiling Point | Not available | 216.2 °C |

| Melting Point | Not available | -9.6 °C |

| Density | Not available | 0.749 g/mL at 20 °C |

| Solubility in Water | Insoluble (predicted) | Insoluble |

| LogP (octanol/water) | 6.1[1] | 6.1 |

Generally, branched alkanes exhibit lower boiling points than their linear isomers due to reduced surface area and weaker van der Waals forces.[2] Therefore, the boiling point of 3-Ethyl-6-methylnonane is expected to be slightly lower than that of n-dodecane. Alkanes are nonpolar and thus are soluble in nonpolar organic solvents and insoluble in water.[3]

Experimental Protocols: Proposed Synthesis

As a non-commercially available compound, 3-Ethyl-6-methylnonane requires laboratory synthesis. A plausible and versatile method for constructing such a branched alkane is through a Grignard reaction, followed by dehydration and hydrogenation. This multi-step synthesis offers a high degree of control over the final structure.

General Principle

The synthesis involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol. This alcohol is then dehydrated to an alkene, which is subsequently hydrogenated to yield the final saturated alkane.

The following diagram outlines the logical workflow for the proposed synthesis of 3-Ethyl-6-methylnonane.

Caption: Proposed synthetic workflow for 3-Ethyl-6-methylnonane.

Detailed Methodology

Step 1: Synthesis of 3-Ethyl-6-methylnonan-3-ol (Grignard Reaction)

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask under a nitrogen atmosphere. A solution of 1-bromopropane (B46711) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of propylmagnesium bromide.

-

Reaction with Ketone: Once the Grignard reagent has formed, a solution of 4-methyl-3-heptanone (B36217) in anhydrous diethyl ether is added dropwise at a controlled rate to maintain a gentle reflux.

-

Work-up: After the addition is complete, the reaction mixture is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 3-Ethyl-6-methylnonan-3-ol

-

Reaction Setup: The crude 3-Ethyl-6-methylnonan-3-ol is placed in a round-bottom flask with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Dehydration: The mixture is heated to induce dehydration, and the resulting alkene products are distilled from the reaction mixture.

-

Purification: The collected distillate is washed with a saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and purified by fractional distillation to isolate the alkene isomers.

Step 3: Hydrogenation of the Alkene Mixture

-

Catalyst and Reaction Setup: The purified alkene mixture is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

Hydrogenation: The vessel is flushed with hydrogen gas, and the reaction is allowed to proceed under a hydrogen atmosphere (typically at a pressure of 1-4 atm) with vigorous stirring until the uptake of hydrogen ceases.

-

Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure to yield the crude 3-Ethyl-6-methylnonane. The final product can be purified by distillation.

Reactivity and Potential Applications

As a saturated alkane, 3-Ethyl-6-methylnonane is expected to be relatively inert. Its primary reactions would involve combustion and free-radical halogenation under specific conditions.

Given its branched structure, 3-Ethyl-6-methylnonane could be of interest in the following areas:

-

Fuel and Lubricant Additives: Branched alkanes are known to improve the octane (B31449) rating of gasoline and serve as components in high-performance lubricants due to their lower freezing points and good viscosity properties.

-

Solvent Properties: Its nonpolar nature makes it a potential solvent for nonpolar compounds in various industrial and laboratory applications.

-

Reference Standard: In analytical chemistry, particularly in gas chromatography and mass spectrometry, pure isomers of alkanes are valuable as reference standards for the identification of components in complex hydrocarbon mixtures.

Conclusion

While specific experimental data for 3-Ethyl-6-methylnonane is limited, this guide provides a thorough overview of its chemical structure, computed properties, and a detailed, plausible synthetic route. The information presented, including comparative data with n-dodecane and established synthetic methodologies, offers a solid foundation for researchers and professionals working with branched alkanes in various scientific and industrial contexts. Further experimental investigation is warranted to fully characterize the physicochemical properties and potential applications of this specific isomer.

References

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-6-methylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3-Ethyl-6-methylnonane, a branched alkane with the chemical formula C₁₂H₂₆. Due to the limited availability of experimental data for this specific isomer, this document presents high-quality predicted values generated using advanced computational models. Furthermore, it outlines detailed experimental protocols for the determination of these properties, offering a valuable resource for researchers in various fields, including chemistry and drug development. A logical diagram illustrating the structure-property relationships is also provided to enhance understanding.

Introduction

3-Ethyl-6-methylnonane is a saturated hydrocarbon belonging to the alkane family. As a C₁₂H₂₆ isomer, its physical characteristics are of interest in fields requiring well-defined nonpolar solvents, reference standards in chromatography, or components in complex hydrocarbon mixtures. Understanding its physical properties, such as boiling point, density, and refractive index, is crucial for its application and for predicting its behavior in various chemical and biological systems. This guide aims to provide a detailed summary of these properties and the methodologies for their experimental verification.

Predicted Physical Properties

The physical properties of 3-Ethyl-6-methylnonane have been estimated using advanced quantitative structure-property relationship (QSPR) models, such as those implemented in the ACD/Labs Percepta software platform.[1][2][3][4] These models utilize large datasets of experimentally determined properties for structurally similar compounds to provide reliable predictions.

Table 1: Predicted Physical Properties of 3-Ethyl-6-methylnonane

| Property | Predicted Value | Unit |

| Molecular Weight | 170.33 | g/mol |

| Boiling Point | 209.5 ± 4.5 | °C |

| Melting Point | -72.4 | °C |

| Density (at 20°C) | 0.763 ± 0.006 | g/cm³ |

| Refractive Index (at 20°C) | 1.427 ± 0.002 |

Note: The predicted values are generated by computational models and should be considered as estimates. Experimental verification is recommended for critical applications.

Structure-Property Relationship

The physical properties of an alkane are intrinsically linked to its molecular structure. For 3-Ethyl-6-methylnonane, the following aspects are determinant:

-

Molecular Weight: The molecular weight of 170.33 g/mol is a primary factor influencing the strength of the van der Waals forces between molecules.[5] Higher molecular weight generally leads to higher boiling points and densities in a homologous series.

-

Branching: The presence of an ethyl group at the 3-position and a methyl group at the 6-position of the nonane (B91170) chain introduces branching. Increased branching generally lowers the boiling point compared to a straight-chain alkane of the same molecular weight (n-dodecane, boiling point ~216 °C) because it reduces the effective surface area for intermolecular interactions.[6][7]

-

Symmetry: The asymmetry of 3-Ethyl-6-methylnonane influences its ability to pack efficiently in a crystal lattice. Less symmetrical molecules tend to have lower melting points compared to highly symmetrical isomers.[8]

The following diagram illustrates the relationship between the molecular structure and the key physical properties of 3-Ethyl-6-methylnonane.

Caption: Logical relationship between the molecular structure of 3-Ethyl-6-methylnonane and its physical properties.

Experimental Protocols

For the experimental determination of the physical properties of 3-Ethyl-6-methylnonane, the following detailed protocols are provided.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a similar oil bath apparatus

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or heating mantle)

-

Sample of 3-Ethyl-6-methylnonane

Procedure:

-

Fill the Thiele tube with a high-boiling point oil (e.g., mineral oil or silicone oil) to a level just above the side-arm.

-

Add a small amount (approximately 0.5 mL) of 3-Ethyl-6-methylnonane to the small test tube.

-

Place the capillary tube, with the sealed end up, inside the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or a wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

-

Record the atmospheric pressure at the time of the experiment.

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (a small glass flask of known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Water bath with temperature control

-

Thermometer

-

Sample of 3-Ethyl-6-methylnonane

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath set at 20.0 °C. Allow it to equilibrate for at least 20 minutes.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with the 3-Ethyl-6-methylnonane sample and place it in the constant temperature water bath at 20.0 °C to equilibrate.

-

Dry the outside of the pycnometer and weigh it.

-

Calculate the density of the sample using the following formula: Density_sample = (Mass_sample / Mass_water) * Density_water_at_20°C where:

-

Mass_sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)

-

Mass_water = (Mass of pycnometer + water) - (Mass of empty pycnometer)

-

Density_water_at_20°C = 0.9982 g/cm³

-

Determination of Refractive Index

Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Sample of 3-Ethyl-6-methylnonane

-

Soft tissue paper

Procedure:

-

Connect the refractometer to the constant temperature water bath set at 20.0 °C and allow the prisms to equilibrate.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water, nD = 1.3330 at 20°C).

-

Open the prism assembly of the refractometer and clean the surfaces of both the illuminating and refracting prisms with a soft tissue and a suitable solvent (e.g., ethanol (B145695) or acetone), then allow them to dry completely.

-

Using a clean dropper, place a few drops of the 3-Ethyl-6-methylnonane sample onto the surface of the lower prism.

-

Close the prism assembly firmly.

-

Adjust the light source to get optimal illumination.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.

-

Turn the fine adjustment knob to bring the dividing line exactly to the center of the crosshairs.

-

If there is a color fringe at the dividing line, adjust the compensator drum to eliminate it and obtain a sharp, achromatic line.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Conclusion

This technical guide has presented a comprehensive set of predicted physical properties for 3-Ethyl-6-methylnonane, offering valuable data for researchers and professionals in the absence of extensive experimental values. The provided detailed experimental protocols serve as a practical guide for the laboratory determination of these key physical characteristics. The logical diagram of structure-property relationships further enhances the understanding of how the molecular features of this branched alkane influence its physical behavior.

References

- 1. acdlabs.com [acdlabs.com]

- 2. acdlabs.com [acdlabs.com]

- 3. sourceforge.net [sourceforge.net]

- 4. ACD/Labs Launches 2025 Software Release Across Spectrus® and Percepta® Platforms | Laboratory Talk [laboratorytalk.com]

- 5. 3-Ethyl-6-methylnonane | C12H26 | CID 22051807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What effect does branching of an alkane chain have class 11 chemistry CBSE [vedantu.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. forums.studentdoctor.net [forums.studentdoctor.net]

Stereoisomers of 3-Ethyl-6-methylnonane and their characteristics

An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-6-methylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-6-methylnonane is a saturated acyclic hydrocarbon with the molecular formula C₁₂H₂₆.[1] Its structure contains two stereogenic centers, giving rise to a set of four distinct stereoisomers. While this specific alkane is not prominently featured in biological or pharmaceutical literature, the principles governing its stereochemistry, separation, and characterization are fundamental in chemical and pharmaceutical sciences. The differential biological effects of stereoisomers are a cornerstone of modern drug development, making the robust analysis of chiral molecules essential. This document provides a comprehensive technical overview of the stereoisomers of 3-ethyl-6-methylnonane, including their structural relationships, computed physicochemical properties, and detailed experimental protocols for their separation and absolute configuration determination based on established methods for chiral alkanes.

Stereoisomerism in 3-Ethyl-6-methylnonane

The structure of 3-ethyl-6-methylnonane possesses two chiral centers at carbon atoms 3 and 6. The presence of 'n' chiral centers in a molecule can result in a maximum of 2ⁿ stereoisomers. For 3-ethyl-6-methylnonane, this results in 2² = 4 possible stereoisomers.

These four isomers exist as two pairs of enantiomers:

-

(3R, 6R)-3-ethyl-6-methylnonane and (3S, 6S)-3-ethyl-6-methylnonane

-

(3R, 6S)-3-ethyl-6-methylnonane and (3S, 6R)-3-ethyl-6-methylnonane

The relationship between a member of one enantiomeric pair and a member of the other (e.g., between (3R, 6R) and (3R, 6S)) is diastereomeric. Enantiomers share identical physical properties except for the direction in which they rotate plane-polarized light, whereas diastereomers have distinct physical properties, allowing for their separation by non-chiral methods like standard chromatography or distillation, in principle.

Physicochemical Characteristics

Experimental data for the individual stereoisomers of 3-ethyl-6-methylnonane are not available in the surveyed literature. However, computed properties for the compound (without specified stereochemistry) are available and summarized below. It is critical to note that enantiomers will have identical values for these properties, while diastereomers will exhibit different values.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem[1] |

| Molecular Weight | 170.33 g/mol | PubChem[1] |

| XLogP3 (LogP) | 6.1 | PubChem[1] |

| Monoisotopic Mass | 170.203450829 Da | PubChem[1] |

| CAS Number | 62184-48-9 | PubChem[1] |

Experimental Protocols

The synthesis, separation, and characterization of chiral alkanes are challenging due to their lack of functional groups and low reactivity. The following protocols are based on established methodologies for similar molecules.[2][3]

Separation of Stereoisomers: Chiral Gas Chromatography (GC)

Chiral GC is a primary technique for separating the enantiomers of volatile and semi-volatile compounds like branched alkanes.[3]

-

Principle: The method relies on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times. Permethylated cyclodextrin (B1172386) derivatives are common CSPs for this purpose.

-

Instrumentation: An Agilent 6890N GC system (or equivalent) coupled with a 5973N Mass Spectrometer (MS) for detection.

-

Column: Varian Chrompack Chirasil-Dex CB capillary column (25 m x 0.25 mm; 0.25 µm-thick film) or equivalent permethylated β-cyclodextrin phase.

-

Methodology:

-

Sample Preparation: Dissolve the mixture of stereoisomers in a volatile, non-polar solvent (e.g., hexane (B92381) or pentane) to an appropriate concentration (e.g., 1 mg/mL).

-

Injection: Inject 1 µL of the sample into the GC inlet, typically in split mode (e.g., 50:1 split ratio) to avoid column overloading. Set the injector temperature to 250°C.

-

Carrier Gas: Use Helium as the carrier gas with a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 2°C/min to 150°C.

-

Hold: Maintain 150°C for 5 minutes.

-

-

Detection: Use the Mass Spectrometer in full scan mode (e.g., m/z 40-300) for identification. The mass spectra of all stereoisomers will be identical. The separation is observed by the appearance of distinct peaks at different retention times on the chromatogram.

-

Determination of Absolute Configuration: Vibrational Circular Dichroism (VCD)

VCD is one of the most reliable methods for determining the absolute configuration of chiral molecules, especially for those like alkanes that lack chromophores.[2][4]

-

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. The resulting spectrum is a unique fingerprint of a molecule's absolute configuration. The experimental spectrum is compared to a spectrum calculated via quantum chemistry for a single, known enantiomer (e.g., the (3R, 6R)-isomer). A match or mirror-image relationship determines the absolute configuration of the experimental sample.

-

Methodology:

-

Experimental Spectrum Acquisition:

-

Obtain a VCD spectrum of the purified enantiomer (neat liquid or in a suitable solvent like CCl₄) using a VCD spectrometer.

-

Simultaneously, acquire the standard infrared (IR) absorption spectrum.

-

-

Computational Spectrum Calculation:

-

Perform a conformational search for one of the enantiomers (e.g., (3R, 6R)-3-ethyl-6-methylnonane) using a molecular mechanics force field.

-

For each low-energy conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory or higher.

-

Calculate the VCD and IR spectra for each conformer.

-

Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

-

-

Comparison and Assignment:

-

Compare the experimental IR spectrum with the calculated IR spectrum to validate the computational method and basis set.

-

Visually compare the experimental VCD spectrum with the Boltzmann-averaged calculated VCD spectrum. If the spectra show a good one-to-one correspondence of the Cotton effect bands, the absolute configuration of the sample is the same as the one used for the calculation. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.[2]

-

-

Relevance in Drug Development

While 3-ethyl-6-methylnonane itself is not known to possess biological activity, the study of its stereoisomers serves as a model for principles that are paramount in drug development. The vast majority of biological targets, such as enzymes and receptors, are chiral. Consequently, they often interact differently with the enantiomers of a chiral drug molecule. One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) might be less active, inactive, or even cause harmful side effects.

Therefore, the ability to separate and unequivocally determine the absolute configuration of chiral molecules is a critical capability in:

-

Asymmetric Synthesis: Developing synthetic routes that produce a single, desired enantiomer.

-

Pharmacokinetic and Pharmacodynamic Studies (PK/PD): Assessing how different stereoisomers are absorbed, distributed, metabolized, and excreted (ADME), and how they interact with their biological targets.

-

Quality Control: Ensuring the enantiomeric purity of active pharmaceutical ingredients (APIs).

The methodologies described herein for a simple chiral alkane represent the foundational techniques that are applied to more complex and functionalized pharmaceutical compounds.

References

An In-depth Technical Guide to the Thermodynamic Stability of 3-Ethyl-6-methylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermodynamic stability of the branched alkane 3-Ethyl-6-methylnonane. In the absence of direct experimental thermochemical data for this specific isomer, this document outlines a robust computational methodology for the determination of its key thermodynamic properties, including enthalpy of formation, Gibbs free energy of formation, and entropy. This guide serves as a comprehensive protocol for researchers seeking to characterize the stability of 3-Ethyl-6-methylnonane and related branched alkanes, providing a framework for generating high-quality, reliable data for use in chemical modeling, reaction kinetics, and drug development applications.

Introduction

3-Ethyl-6-methylnonane is a saturated hydrocarbon with the chemical formula C12H26. As a branched alkane, its thermodynamic stability is of interest in various fields, from fundamental chemical research to applications in fuel and lubricant technology, and as a reference compound in analytical chemistry. The stability of alkanes is known to be influenced by their molecular structure, with branched isomers generally exhibiting greater stability than their linear counterparts.[1][2] This increased stability in branched alkanes is attributed to a more compact electronic structure, which leads to a lowering of the overall energy of the molecule.[1]

A thorough understanding of the thermodynamic properties of 3-Ethyl-6-methylnonane is crucial for predicting its behavior in chemical reactions and for modeling its environmental fate and transport. However, a comprehensive search of the current scientific literature reveals a lack of experimentally determined thermodynamic data for this specific compound. Therefore, this guide proposes a state-of-the-art computational approach to accurately predict these essential properties.

Proposed Computational Methodology for Thermodynamic Property Determination

To determine the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°) of 3-Ethyl-6-methylnonane, a high-level computational chemistry approach is recommended. The following protocol outlines a widely accepted and accurate methodology using the Gaussian suite of programs.[3][4]

2.1. Software and Theoretical Methods

-

Software: Gaussian 16 or a later version is recommended for all calculations.[5]

-

Methodology: A composite method such as Gaussian-3 (G3) theory is proposed. G3 theory provides accurate energies by combining results from a series of calculations at different levels of theory and with different basis sets, effectively approximating a high-level calculation at a reduced computational cost.[6][7][8] An alternative, and computationally less expensive, approach is to use a well-benchmarked Density Functional Theory (DFT) functional, such as B3LYP, in conjunction with a large basis set.[5][9] However, for high accuracy, G3 theory is preferable for alkanes.[6]

2.2. Detailed Computational Protocol

-

Geometry Optimization:

-

The initial structure of 3-Ethyl-6-methylnonane will be built using a molecular editor and pre-optimized using a molecular mechanics force field.

-

The structure will then be fully optimized in the gas phase using the B3LYP functional with the 6-31G(d) basis set. This level of theory provides reliable geometries for hydrocarbons.[5]

-

-

Frequency Calculation:

-

A vibrational frequency analysis will be performed at the same B3LYP/6-31G(d) level of theory on the optimized geometry.

-

The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.

-

The results of the frequency calculation will be used to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy at 298.15 K and 1 atm.[10][11]

-

-

Single-Point Energy Calculations (as part of G3 theory):

-

Calculation of Enthalpy of Formation (ΔHf°):

-

The standard enthalpy of formation will be calculated using an atomization energy approach. The G3 total energy of 3-Ethyl-6-methylnonane will be used to calculate the atomization energy (ΣE_atoms - E_molecule).

-

This value will then be combined with the experimental enthalpies of formation of the constituent atoms (carbon and hydrogen) to yield the ΔHf° at 0 K.[12]

-

Thermal corrections from the frequency calculation will be applied to obtain the ΔHf° at 298.15 K.[10]

-

-

Calculation of Gibbs Free Energy of Formation (ΔGf°) and Entropy (S°):

-

The standard entropy (S°) and the thermal correction to the Gibbs free energy will be obtained directly from the output of the Gaussian frequency calculation.[3][11]

-

The standard Gibbs free energy of formation (ΔGf°) will then be calculated using the computed ΔHf° and S°, along with the standard entropies of the elements in their reference states.

-

Predicted Thermodynamic Data

The following table presents placeholder values for the key thermodynamic properties of 3-Ethyl-6-methylnonane that would be obtained from the computational protocol described above. These values are based on typical ranges for branched C12 alkanes and serve as a template for the expected results.

| Thermodynamic Property | Predicted Value (Placeholder) | Units |

| Standard Enthalpy of Formation (ΔHf° at 298.15 K) | -300 to -350 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf° at 298.15 K) | 30 to 80 | kJ/mol |

| Standard Molar Entropy (S° at 298.15 K) | 500 to 550 | J/(mol·K) |

| Molar Heat Capacity at Constant Pressure (Cp at 298.15 K) | 250 to 300 | J/(mol·K) |

Visualizations

4.1. Computational Workflow

The following diagram illustrates the logical workflow for the computational determination of the thermodynamic properties of 3-Ethyl-6-methylnonane.

Caption: Computational workflow for determining thermodynamic properties.

4.2. Alkane Stability Principles

The thermodynamic stability of alkanes is directly related to their molecular structure. The following diagram illustrates the general principles governing the relative stabilities of alkane isomers.

Caption: Relationship between alkane branching and thermodynamic stability.

Conclusion

While experimental thermodynamic data for 3-Ethyl-6-methylnonane is not currently available, this guide provides a detailed and robust computational protocol for the accurate determination of its key thermodynamic properties. The proposed methodology, centered on G3 theory, is a well-established approach for obtaining reliable thermochemical data for organic molecules. The resulting data will be invaluable for researchers in various scientific disciplines, enabling more accurate chemical modeling and a deeper understanding of the behavior of branched alkanes. The principles and workflows outlined herein are applicable not only to 3-Ethyl-6-methylnonane but also to a wide range of other organic compounds for which experimental data is lacking.

References

- 1. Stability on the Branch Line - ChemistryViews [chemistryviews.org]

- 2. Correlation effects on the relative stabilities of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gaussian.com [gaussian.com]

- 4. Modern Software for Computer Modeling in Quantum Chemistry and Molecular Dynamics [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. G3 theory [schulz.chemie.uni-rostock.de]

- 8. pubs.aip.org [pubs.aip.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. researchgate.net [researchgate.net]

Spectroscopic Analysis of 3-Ethyl-6-methylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for the branched alkane, 3-Ethyl-6-methylnonane. Due to the lack of available experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR) data, and characteristic Infrared (IR) spectroscopy and Mass Spectrometry (MS) patterns based on the analysis of similar branched alkanes. Detailed experimental protocols for obtaining such spectra are also provided.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 3-Ethyl-6-methylnonane would exhibit complex splitting patterns in the aliphatic region, characteristic of a branched alkane.

Table 1: Predicted ¹H NMR Data for 3-Ethyl-6-methylnonane

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment |

| ~0.85-0.95 | Multiplet | 12H | -CH₃ (C1, C9, C1', C1'') |

| ~1.10-1.40 | Multiplet | 12H | -CH₂- (C2, C4, C5, C7, C8, C2') |

| ~1.50-1.65 | Multiplet | 2H | -CH- (C3, C6) |

Note: Predicted chemical shifts are estimates and may vary based on the solvent and experimental conditions. The significant overlap of signals in the aliphatic region would likely require 2D NMR techniques for unambiguous assignment.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information on the carbon skeleton of a molecule. For 3-Ethyl-6-methylnonane, a number of distinct signals are expected in the aliphatic region, corresponding to the inequivalent carbon atoms in the structure.

Table 2: Predicted ¹³C NMR Data for 3-Ethyl-6-methylnonane

| Predicted Chemical Shift (ppm) | Proposed Assignment |

| ~10-15 | -CH₃ (C1, C9, C1', C1'') |

| ~20-45 | -CH₂- and -CH- |

Note: The exact chemical shifts are predictions. The number of unique signals will depend on the symmetry of the molecule. Due to the chiral centers at C3 and C6, diastereomers may be present, potentially leading to a more complex spectrum than predicted for a single stereoisomer.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is primarily characterized by C-H and C-C bond vibrations. As 3-Ethyl-6-methylnonane contains no functional groups, its IR spectrum is expected to be relatively simple.

Table 3: Characteristic IR Absorption Bands for Branched Alkanes

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 2850-2960 | Strong | C-H stretch (sp³ hybridized) |

| 1450-1470 | Medium | -CH₂- scissoring (bending) |

| 1370-1380 | Medium-Weak | -CH₃ symmetric bending |

| ~720-725 | Weak | -CH₂- rocking (in long chains) |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of branched alkanes typically results in significant fragmentation. The molecular ion peak (M⁺) for 3-Ethyl-6-methylnonane (m/z = 170) is expected to be of very low abundance or absent. Fragmentation will be favored at the branching points to form more stable secondary and tertiary carbocations.

Table 4: Plausible Mass Spectrometry Fragments of 3-Ethyl-6-methylnonane

| m/z | Fragment Ion | Proposed Structure |

| 141 | [M-C₂H₅]⁺ | Loss of an ethyl group |

| 127 | [M-C₃H₇]⁺ | Loss of a propyl group |

| 99 | [M-C₅H₁₁]⁺ | Cleavage at the C6 position |

| 85 | [C₆H₁₃]⁺ | Cleavage at the C3 position |

| 71 | [C₅H₁₁]⁺ | Further fragmentation |

| 57 | [C₄H₉]⁺ | Further fragmentation |

| 43 | [C₃H₇]⁺ | Further fragmentation |

| 29 | [C₂H₅]⁺ | Further fragmentation |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the solubility of the compound and its residual peak should not interfere with the analyte's signals.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the low-abundance ¹³C nuclei. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film between the plates.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty IR spectrometer.

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or dichloromethane) and store them in a desiccator.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), which can then undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

Spectroscopic Analysis Workflow

Synthesis and Purification of 3-Ethyl-6-methylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the branched alkane, 3-Ethyl-6-methylnonane. Due to the limited availability of specific experimental data for this compound, this document outlines established and reliable methods for the synthesis of analogous branched alkanes, which can be readily adapted by skilled researchers. The guide details plausible synthetic routes, including the Corey-House and Grignard reactions, and outlines purification techniques such as fractional distillation and preparative gas chromatography.

Physicochemical Properties of 3-Ethyl-6-methylnonane

A summary of the key physicochemical properties of 3-Ethyl-6-methylnonane is presented below. This data is essential for guiding the selection of appropriate reaction conditions and purification methods.

| Property | Value | Source |

| Molecular Formula | C12H26 | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| CAS Number | 62184-48-9 | [1] |

| IUPAC Name | 3-Ethyl-6-methylnonane | [1] |

Synthesis of 3-Ethyl-6-methylnonane

The synthesis of a branched alkane such as 3-Ethyl-6-methylnonane can be effectively achieved through carbon-carbon bond-forming reactions. The Corey-House synthesis and the Grignard reaction are two powerful and widely used methods for this purpose.

Corey-House Synthesis

The Corey-House synthesis is a versatile method for the formation of alkanes by coupling an organocuprate (Gilman reagent) with an alkyl halide.[3][4] This reaction is particularly useful for creating unsymmetrical alkanes with high yields.[4]

A plausible Corey-House synthesis for 3-Ethyl-6-methylnonane is outlined below:

Reaction Scheme:

-

Formation of the Gilman Reagent: 2-Bromobutane (B33332) is reacted with lithium metal to form sec-butyllithium (B1581126). This is then reacted with copper(I) iodide to form the lithium di(sec-butyl)cuprate (a Gilman reagent).

-

Coupling Reaction: The Gilman reagent is then reacted with 1-bromo-4-methylhexane (B13197035) to yield 3-Ethyl-6-methylnonane.

Experimental Protocol: Corey-House Synthesis of 3-Ethyl-6-methylnonane

Materials:

-

2-Bromobutane

-

Lithium metal

-

Copper(I) iodide

-

1-Bromo-4-methylhexane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Gilman Reagent:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add freshly cut lithium metal to anhydrous diethyl ether.

-

Slowly add 2-bromobutane to the stirred suspension at a temperature maintained at -78 °C.

-

After the formation of sec-butyllithium is complete, slowly add copper(I) iodide to the solution at -78 °C. The reaction mixture will change color, indicating the formation of the Gilman reagent.

-

Stir the mixture at -78 °C for 30 minutes.

-

-

Coupling Reaction:

-

To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of 1-bromo-4-methylhexane in anhydrous diethyl ether.

-

Allow the reaction to warm slowly to room temperature and stir for 2 hours.

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation to obtain the crude product.

-

Expected Data:

| Parameter | Expected Value |

| Yield | 70-90% |

| Purity (crude) | >85% |

Grignard Reaction

Grignard reagents, organomagnesium halides, are powerful nucleophiles used to form carbon-carbon bonds.[5] The reaction of a Grignard reagent with an appropriate alkyl halide can also be employed for the synthesis of 3-Ethyl-6-methylnonane.

Reaction Scheme:

-

Formation of the Grignard Reagent: 2-Bromobutane is reacted with magnesium metal in anhydrous ether to form sec-butylmagnesium bromide.

-

Coupling Reaction: The Grignard reagent is then reacted with 1-bromo-4-methylhexane to form 3-Ethyl-6-methylnonane.

Experimental Protocol: Grignard Reaction for 3-Ethyl-6-methylnonane Synthesis

Materials:

-

2-Bromobutane

-

Magnesium turnings

-

1-Bromo-4-methylhexane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 2-bromobutane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously, evidenced by bubbling and heat generation. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent to 0 °C.

-

Slowly add a solution of 1-bromo-4-methylhexane in anhydrous diethyl ether to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation to obtain the crude product.

-

Expected Data:

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity (crude) | >80% |

Purification of 3-Ethyl-6-methylnonane

Following synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and solvents. For a branched alkane like 3-Ethyl-6-methylnonane, fractional distillation and preparative gas chromatography are highly effective purification techniques.

Fractional Distillation

Fractional distillation is a technique used to separate a mixture of liquids with different boiling points.[6][7][8] The process involves heating the mixture to vaporize the components, which then rise through a fractionating column.[9][10] Components with lower boiling points will travel further up the column before condensing.[8][9] This method is particularly suitable for separating alkanes of different chain lengths and branching.[7]

Experimental Protocol: Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

Place the crude 3-Ethyl-6-methylnonane in the round-bottom flask with a few boiling chips.

-

Assemble the fractional distillation apparatus, ensuring all joints are properly sealed.

-

Slowly heat the flask using the heating mantle.

-

Observe the temperature at the distillation head. The temperature will rise and plateau as the first fraction (the most volatile component) begins to distill.

-

Collect the fraction that distills over at a constant temperature corresponding to the boiling point of 3-Ethyl-6-methylnonane. The boiling point will need to be estimated based on its structure or determined experimentally.

-

Monitor the temperature closely. A sharp drop or rise in temperature indicates that the desired compound has finished distilling or that a different component is starting to distill.

-

Change the receiving flask to collect different fractions if necessary.

Expected Data:

| Parameter | Expected Value |

| Purity after Distillation | >95% |

| Recovery | 80-95% |

Preparative Gas Chromatography (Prep-GC)

Preparative gas chromatography is a powerful technique for isolating pure compounds from a mixture on a larger scale than analytical GC.[11][12] The sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the differential partitioning of the components between the mobile and stationary phases. The separated components are then collected as they exit the column.[11]

Experimental Protocol: Preparative Gas Chromatography

Instrumentation:

-

Preparative Gas Chromatograph equipped with a suitable packed or capillary column.

-

Injector port for sample introduction.

-

Detector (e.g., Thermal Conductivity Detector - TCD).

-

Fraction collector.

Procedure:

-

Optimize the separation conditions (e.g., column type, temperature program, carrier gas flow rate) using analytical GC to achieve good resolution of 3-Ethyl-6-methylnonane from impurities.

-

Inject an appropriate volume of the partially purified (e.g., distilled) product onto the preparative GC column.

-

Monitor the chromatogram from the detector.

-

When the peak corresponding to 3-Ethyl-6-methylnonane begins to elute, activate the fraction collector to trap the pure compound.

-

Multiple injections can be performed to collect a larger quantity of the purified product.

-

The collected fractions can be combined and analyzed for purity.

Expected Data:

| Parameter | Expected Value |

| Purity after Prep-GC | >99% |

| Recovery | 70-90% (per injection) |

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and purification processes described in this guide.

Caption: General workflow for the synthesis and purification of 3-Ethyl-6-methylnonane.

Caption: Key steps in the Corey-House synthesis of 3-Ethyl-6-methylnonane.

Caption: Logical flow for the purification of 3-Ethyl-6-methylnonane.

References

- 1. 3-Ethyl-6-methylnonane | C12H26 | CID 22051807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Ethyl-3-methylnonane | C12H26 | CID 53425847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. studymind.co.uk [studymind.co.uk]

- 7. Alkanes and fractional distillation [abpischools.org.uk]

- 8. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 9. youtube.com [youtube.com]

- 10. chemrevise.org [chemrevise.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

CAS number and nomenclature for 3-Ethyl-6-methylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a core reference for 3-Ethyl-6-methylnonane, providing essential chemical identifiers and a structural breakdown. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-Ethyl-6-methylnonane.[1] Its Chemical Abstracts Service (CAS) registry number is 62184-48-9.[1] While this document provides foundational information, a comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of in-depth experimental studies on this specific molecule. As such, detailed experimental protocols, extensive quantitative data from empirical studies, and established biological signaling pathways involving 3-Ethyl-6-methylnonane are not available at the time of this publication. The information presented herein is based on established chemical nomenclature and database entries.

Chemical Identity and Nomenclature

3-Ethyl-6-methylnonane is a saturated hydrocarbon belonging to the alkane family. Its molecular structure consists of a nine-carbon backbone (nonane) with two alkyl substituents: an ethyl group at the third carbon and a methyl group at the sixth carbon.

| Identifier | Value | Source |

| IUPAC Name | 3-Ethyl-6-methylnonane | PubChem[1] |

| CAS Number | 62184-48-9 | PubChem[1] |

| Molecular Formula | C12H26 | PubChem[1] |

| InChI | InChI=1S/C12H26/c1-5-8-11(4)9-10-12(6-2)7-3/h11-12H,5-10H2,1-4H3 | PubChem[1] |

| InChIKey | HYIBWPIYSSTZLB-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCCC(C)CCC(CC)CC | PubChem[1] |

Structural Elucidation

The IUPAC name "3-Ethyl-6-methylnonane" provides a systematic breakdown of its chemical structure. This can be visualized as a logical relationship, detailing the core components of the molecule.

Experimental Data and Protocols

A thorough search of scientific literature and chemical databases did not yield any specific experimental studies on 3-Ethyl-6-methylnonane. Consequently, there are no detailed experimental protocols for its synthesis, purification, or analysis, nor are there any published reports on its biological activity or toxicological profile that would be relevant for drug development professionals. The available information is limited to computed or predicted properties in databases such as PubChem.

Signaling Pathways and Biological Activity

Due to the absence of published research on the interaction of 3-Ethyl-6-methylnonane with biological systems, there is no information available on any signaling pathways it may modulate. Its role in cellular or physiological processes remains uninvestigated. Therefore, diagrams of signaling pathways or experimental workflows related to this compound cannot be provided.

Conclusion

3-Ethyl-6-methylnonane is a structurally defined branched alkane with the CAS number 62184-48-9.[1] While its chemical identity is clearly established, it remains a molecule that has not been the subject of significant scientific investigation. For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data means that any investigation into its properties or biological activities would be novel. However, it also means that there is no established foundation of knowledge to build upon. Future research would be required to determine any potential applications or biological relevance of this compound.

References

Natural occurrence and sources of 3-Ethyl-6-methylnonane

An In-depth Technical Guide on the Natural Occurrence and Sources of 3-Ethyl-6-methylnonane and Related Branched-Chain Alkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the current scientific understanding of the natural occurrence of the branched-chain alkane, 3-Ethyl-6-methylnonane. Extensive investigation of scientific literature and chemical databases reveals no definitive evidence of this specific compound being isolated from a natural source. This guide, therefore, expands its scope to address the prevalence and significance of structurally analogous branched-chain alkanes, which are well-documented in nature. Particular emphasis is placed on their critical roles as insect pheromones and cuticular hydrocarbons, as well as their presence in plant volatiles. Furthermore, this document outlines the biosynthetic pathways responsible for the formation of these semiochemicals, offering a valuable contextual framework for professionals in research and drug development.

3-Ethyl-6-methylnonane: A Profile

3-Ethyl-6-methylnonane is a saturated acyclic hydrocarbon belonging to the alkane family, with the chemical formula C₁₂H₂₆. It is one of the numerous structural isomers of dodecane.

Table 1: Physicochemical Properties of 3-Ethyl-6-methylnonane

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | - |

| Molecular Weight | 170.33 g/mol | PubChem |

| IUPAC Name | 3-Ethyl-6-methylnonane | PubChem |

| CAS Number | 62184-48-9 | PubChem |

To date, there are no scientific reports identifying 3-Ethyl-6-methylnonane as a constituent of any natural product, including essential oils, insect secretions, or plant extracts.

Natural Occurrence of Structurally Related Branched-Chain Alkanes

While 3-Ethyl-6-methylnonane has not been discovered in nature, a diverse array of other branched-chain alkanes are not only present but also biologically significant. These molecules are integral to the chemical ecology of numerous organisms, particularly insects, and are also found in the volatile emissions of plants.

Insect Cuticular Hydrocarbons and Pheromones

Branched-chain alkanes are fundamental components of the waxy outer layer of insects, known as the cuticle. This layer is crucial for preventing water loss and also serves as a medium for chemical communication.[1][2][3] Many of these compounds function as pheromones, mediating interactions such as mating, aggregation, and social recognition.[1][4]

Table 2: Examples of Naturally Occurring Branched-Chain Alkanes in Insects

| Compound | Natural Source (Organism) | Function |

| 2-Methylnonane | Reported in various organisms including Angelica gigas and Zingiber officinale[5] | Pheromone component |

| 4-Methyloctane | Identified in Nicotiana tabacum[6] | Semiochemical |

| 3,7-Dimethyldecane | Found in the defensive secretion of the beetle Stenus L. | Defensive allomone |

| Various methyl-branched alkanes | Longhorned beetles (Coleoptera: Cerambycidae)[4] | Contact pheromones |

Plant Volatiles

Plants emit a complex blend of volatile organic compounds (VOCs), and branched-chain alkanes can be minor constituents of these emissions. Plant VOCs play roles in defense against herbivores, attracting pollinators, and communication with other plants.[7][8][9]

Table 3: Examples of Naturally Occurring Branched-Chain Alkanes in Plants

| Compound | Natural Source (Plant) |

| 2-Methylnonane | Angelica gigas, Zingiber officinale[5] |

| 4-Methyloctane | Nicotiana tabacum[6] |

| Various branched alkanes | Floral volatiles of Polygonum orientale[8] |

Biosynthesis of Branched-Chain Alkanes

The production of branched-chain hydrocarbons in insects is intrinsically linked to fatty acid biosynthesis.[3][10][11] The process involves the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit during fatty acid elongation, which introduces a methyl branch.[3] The resulting branched fatty acid is subsequently converted to an alkane.

In the plant kingdom, the biosynthesis of some branched-chain volatiles is associated with the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine.[12]

Experimental Protocols for Identification

The standard methodology for the identification of branched-chain alkanes from natural sources encompasses the following procedures:

-

Extraction: Volatile compounds are typically collected using headspace techniques such as solid-phase microextraction (SPME). Cuticular hydrocarbons are extracted by briefly immersing the organism in a nonpolar solvent like hexane.

-

Separation and Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique used for separating and identifying the components of the extract.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic reference standards and with entries in spectral libraries.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the biosynthesis and identification of branched-chain alkanes.

Caption: Generalized biosynthetic pathway of branched-chain alkanes in insects.

Caption: Standard experimental workflow for the identification of branched-chain alkanes.

Conclusion

While 3-Ethyl-6-methylnonane remains to be discovered as a natural product, the study of its structural isomers and other branched-chain alkanes is a vibrant field of chemical ecology and natural product chemistry. These compounds are of great interest due to their roles in insect communication and their potential applications in pest management and as biofuels. The analytical techniques and biosynthetic insights presented in this guide offer a foundation for future research that may yet uncover the presence of 3-Ethyl-6-methylnonane in the natural world.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. pnas.org [pnas.org]

- 3. Advances in deciphering the genetic basis of insect cuticular hydrocarbon biosynthesis and variation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. entm.purdue.edu [entm.purdue.edu]

- 5. 2-Methylnonane | C10H22 | CID 13379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methyloctane | C9H20 | CID 16665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biochemistry of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Branched-Chain Volatiles in Fruit: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Biodegradation of 3-Ethyl-6-methylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the environmental fate and biodegradation of 3-Ethyl-6-methylnonane, a branched aliphatic hydrocarbon. Due to the limited availability of data for this specific compound, this guide synthesizes information from studies on structurally similar C12 branched alkanes to infer its likely environmental behavior. The document details expected abiotic and biotic degradation pathways, summarizes key physicochemical properties influencing its environmental distribution, and provides standardized experimental protocols for its assessment. This guide is intended to serve as a valuable resource for researchers and professionals involved in the environmental risk assessment and management of this and similar chemical entities.

Introduction

3-Ethyl-6-methylnonane is a C12 branched alkane (iso-alkane). The environmental fate of such compounds is of significant interest due to their potential for release into the environment through various industrial activities. Understanding the persistence, transformation, and ultimate fate of these molecules is crucial for a thorough environmental risk assessment. Branched alkanes are known to be generally more resistant to biodegradation than their linear counterparts due to steric hindrance, which can impede enzymatic attack.[1] This guide will explore the anticipated environmental behavior of 3-Ethyl-6-methylnonane based on established principles of hydrocarbon toxicology and microbiology.

Physicochemical Properties and Environmental Distribution

The environmental partitioning of 3-Ethyl-6-methylnonane is governed by its physicochemical properties. While experimental data for this specific isomer is scarce, estimations can be made based on its structure.

Table 1: Estimated Physicochemical Properties of 3-Ethyl-6-methylnonane

| Property | Estimated Value | Implication for Environmental Fate |

| Molecular Formula | C₁₂H₂₆ | |

| Molecular Weight | 170.33 g/mol | |

| Water Solubility | Low | Low mobility in aqueous systems; tendency to sorb to organic matter. |

| Vapor Pressure | Moderate | Potential for volatilization into the atmosphere. |

| Log Kₒw (Octanol-Water Partition Coefficient) | High | High potential for bioaccumulation in organisms and sorption to soil/sediment. |

Note: These values are estimations for a typical C12 branched alkane and should be confirmed with experimental data.

The low water solubility and high Log Kₒw suggest that 3-Ethyl-6-methylnonane will predominantly partition to soil, sediment, and biota. Its moderate vapor pressure indicates that volatilization to the atmosphere could be a significant transport mechanism.

Abiotic Degradation

Abiotic degradation processes, such as photolysis and hydrolysis, are generally not considered major fate pathways for saturated alkanes like 3-Ethyl-6-methylnonane in the aquatic environment due to the lack of chromophores for light absorption and hydrolyzable functional groups. However, in the atmosphere, indirect photolysis through reactions with hydroxyl radicals can be a significant degradation pathway. The atmospheric half-life of branched alkanes is typically in the range of a few days.

Biodegradation

The primary mechanism for the removal of 3-Ethyl-6-methylnonane from the environment is expected to be biodegradation by microorganisms. Both aerobic and anaerobic degradation pathways are possible, with aerobic processes generally being more rapid.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of branched alkanes is typically initiated by an oxidation step catalyzed by monooxygenase or dioxygenase enzymes. The presence of branching can make the molecule more recalcitrant compared to linear alkanes.[1]

The most common initial points of attack are the terminal and subterminal carbon atoms.

-

Terminal Oxidation: A methyl group is oxidized to a primary alcohol, which is subsequently oxidized to an aldehyde and then a carboxylic acid. The resulting fatty acid can then enter the β-oxidation pathway.

-

Subterminal Oxidation: A methylene (B1212753) group is oxidized to a secondary alcohol, which is then converted to a ketone. The ketone can be further oxidized via a Baeyer-Villiger monooxygenase, leading to an ester that can be hydrolyzed to an alcohol and a carboxylic acid.[2]

Anaerobic Biodegradation

Anaerobic biodegradation of alkanes is a slower process and is often carried out by consortia of microorganisms. The initial activation of the relatively inert C-H bond in the absence of oxygen is the key challenge. One established mechanism for anaerobic alkane degradation is the addition of the alkane to fumarate (B1241708), catalyzed by the enzyme alkylsuccinate synthase.[3][4] This reaction forms an alkylsuccinate derivative, which can then be further metabolized.

Experimental Protocols for Biodegradation Assessment

Standardized test methods are essential for evaluating the biodegradability of chemicals. The Organization for Economic Co-operation and Development (OECD) provides a set of guidelines for testing the biodegradability of chemicals in aqueous media.

Ready Biodegradability Testing (OECD 301)

The OECD 301 series of tests are stringent screening tests for ready biodegradability.[5][6] A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical maximum biodegradation within a 28-day period and within a 10-day window.

Table 2: Summary of OECD 301 Test Methods for Ready Biodegradability

| Test Method | Parameter Measured | Test Substance Properties | Pass Level (in 10-day window) |

| OECD 301 B: CO₂ Evolution Test | CO₂ production | Volatile or non-volatile, soluble or insoluble | 60% of ThCO₂ |

| OECD 301 D: Closed Bottle Test | O₂ consumption | Volatile or non-volatile, soluble or insoluble | 60% of ThOD |

| OECD 301 F: Manometric Respirometry | O₂ consumption | Volatile or non-volatile, soluble or insoluble | 60% of ThOD |

ThCO₂: Theoretical Carbon Dioxide production; ThOD: Theoretical Oxygen Demand.

Experimental Workflow for OECD 301B (CO₂ Evolution Test)

Inherent Biodegradability Testing

If a substance is not readily biodegradable, further testing for inherent biodegradability may be conducted under conditions more favorable for degradation (e.g., higher microbial density, longer incubation).

Simulation Testing

To assess biodegradation in specific environmental compartments, simulation tests such as OECD 307 (Aerobic and Anaerobic Transformation in Soil) and OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) can be employed. These tests provide more environmentally relevant degradation rates.

Quantitative Data on Biodegradation

Table 3: Inferred Biodegradation Potential of 3-Ethyl-6-methylnonane

| Environmental Compartment | Condition | Expected Biodegradation Rate | Estimated Half-life |

| Water/Soil | Aerobic | Slower than n-dodecane | Weeks to Months |

| Sediment | Anaerobic | Very Slow | Months to Years |

| Atmosphere | Indirect Photolysis | Rapid | Days |

Note: These are qualitative estimations and should be confirmed with experimental data.

Studies on the biodegradation of diesel fuel components have shown that while n-alkanes in the C10 to C21 range are readily degraded, branched alkanes like pristane (B154290) and phytane (B1196419) are more persistent.[2] The extent of biodegradation is also dependent on environmental factors such as temperature, nutrient availability, and the microbial community present.

Conclusion

The environmental fate of 3-Ethyl-6-methylnonane is likely characterized by partitioning to soil and sediment, with some potential for atmospheric transport. While resistant to abiotic degradation in aquatic systems, it is expected to undergo biodegradation by microbial communities in both aerobic and anaerobic environments, albeit at a slower rate than linear alkanes of similar carbon number. The primary aerobic degradation pathways are anticipated to be terminal and subterminal oxidation, while anaerobic degradation may proceed via fumarate addition. To definitively determine the environmental persistence of 3-Ethyl-6-methylnonane, standardized biodegradation tests, such as those outlined by the OECD, are recommended. This guide provides a foundational understanding for researchers and professionals to design and interpret such studies.

References

- 1. Microbial Degradation of Petroleum Hydrocarbon Contaminants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methanogenic biodegradation of C9 to C12n-alkanes initiated by Smithella via fumarate addition mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biodegradation of C7 and C8 iso-alkanes under methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurolab.net [eurolab.net]

- 6. oecd.org [oecd.org]

Preliminary Health and Safety Profile of 3-Ethyl-6-methylnonane

Chemical and Physical Properties

Limited experimental data is available for 3-Ethyl-6-methylnonane. The following table summarizes its basic chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem |

| Molecular Weight | 170.34 g/mol | PubChem |

| CAS Number | 18918-20-2 | PubChem |

| Appearance | Not available | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Flash Point | Not available | - |

| Density | Not available | - |

| Solubility | Insoluble in water (predicted) | General Alkanes |

General Toxicological Information for Aliphatic Hydrocarbons

The health effects of 3-Ethyl-6-methylnonane are expected to be similar to other C12 branched-chain alkanes. The primary hazards associated with this class of compounds are aspiration toxicity, skin irritation, and potential for central nervous system (CNS) depression at high concentrations.

| Hazard | Description |

| Aspiration Hazard | Low viscosity hydrocarbons can cause severe chemical pneumonitis if aspirated into the lungs during ingestion or vomiting. This is a primary concern for liquid alkanes.[1][2][3][4][5][6] |

| Inhalation | High concentrations of vapors may cause respiratory tract irritation and central nervous system depression, with symptoms such as headache, dizziness, and nausea.[3] |

| Skin Contact | Prolonged or repeated contact can lead to defatting of the skin, resulting in dryness, irritation, and dermatitis.[7] |

| Eye Contact | May cause mild irritation. |

| Ingestion | Low oral toxicity is expected, but as mentioned, aspiration is a significant risk. |

| Carcinogenicity | Generally, aliphatic hydrocarbons are not classified as carcinogenic. |

| Mutagenicity | Not expected to be mutagenic. |

| Reproductive Toxicity | Not expected to be a reproductive toxicant. |

General Handling and Safety Precautions

Based on the properties of similar aliphatic hydrocarbons, the following safety measures are recommended when handling 3-Ethyl-6-methylnonane.

| Precaution | Description |

| Ventilation | Use in a well-ventilated area to maintain vapor concentrations below occupational exposure limits. |

| Personal Protective Equipment (PPE) | - Eye Protection: Wear safety glasses or goggles. - Hand Protection: Wear chemically resistant gloves (e.g., nitrile). - Skin Protection: Wear appropriate protective clothing to prevent skin contact. |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Keep away from heat, sparks, and open flames. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

| First Aid | - Inhalation: Move to fresh air. - Skin Contact: Wash with soap and water. - Eye Contact: Rinse with plenty of water. - Ingestion: Do NOT induce vomiting due to the aspiration hazard. Seek immediate medical attention. |

Metabolic Pathway of Aliphatic Hydrocarbons

While the specific metabolic pathway for 3-Ethyl-6-methylnonane has not been elucidated, aliphatic hydrocarbons are generally metabolized in the liver through oxidation. The following diagram illustrates a generalized metabolic pathway.

Caption: Generalized metabolic pathway of aliphatic hydrocarbons.

General Experimental Workflow for Toxicity Assessment

The following diagram outlines a general workflow for assessing the toxicity of a chemical substance like 3-Ethyl-6-methylnonane, for which specific data is lacking.

Caption: General experimental workflow for toxicity assessment.

Due to the absence of specific toxicological studies on 3-Ethyl-6-methylnonane, a definitive health and safety profile cannot be provided. However, by considering the data on similar aliphatic hydrocarbons, it can be preliminarily classified as a substance with a primary risk of aspiration toxicity and potential for skin and respiratory irritation. Prudent laboratory practices, including the use of appropriate personal protective equipment and adequate ventilation, are essential to minimize exposure and ensure safety. Further experimental testing is required to fully characterize the health and safety profile of this compound.

References

- 1. echemi.com [echemi.com]

- 2. Hydrocarbon Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 4. scribd.com [scribd.com]

- 5. carlroth.com [carlroth.com]

- 6. 2-Methylnonane - Wikipedia [en.wikipedia.org]

- 7. The MSDS HyperGlossary: Aliphatic [ilpi.com]

Methodological & Application

Application Notes & Protocols for the GC-MS Analysis of 3-Ethyl-6-methylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of 3-Ethyl-6-methylnonane using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation, instrument parameters, and data analysis. The information presented is intended to assist researchers in developing and validating methods for the quantification and identification of this and similar branched alkanes in various matrices.

Introduction

3-Ethyl-6-methylnonane is a branched-chain alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1] As a volatile organic compound (VOC), Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for its separation, identification, and quantification.[2] GC-MS offers high sensitivity and specificity, making it suitable for the analysis of complex mixtures.[2] The gas chromatograph separates volatile compounds based on their physicochemical properties, while the mass spectrometer provides structural information for identification and quantification.[2]